Cas no 1068977-07-0 (Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate)

Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate is a pyrimidine-based organic compound featuring a methoxyphenyl substituent and a methyl ester functional group. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients with potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (ester) groups enhances its reactivity in cross-coupling and nucleophilic substitution reactions. Its crystalline form ensures stability and ease of handling in laboratory settings. The compound is particularly valuable in medicinal chemistry for constructing heterocyclic scaffolds, offering precise control over molecular design for drug discovery applications. High-purity grades are available for research and industrial use.
Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate structure
1068977-07-0 structure
Product name:Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate
CAS No:1068977-07-0
MF:C13H12N2O3
MW:244.245983123779
CID:2116434

Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate
    • Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate
    • Inchi: 1S/C13H12N2O3/c1-17-11-5-3-9(4-6-11)12-14-7-10(8-15-12)13(16)18-2/h3-8H,1-2H3
    • InChI Key: LJRRZVXFESGKBY-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)C1N=CC(C(=O)OC)=CN=1

Computed Properties

  • Exact Mass: 244.085
  • Monoisotopic Mass: 244.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.3

Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM320874-1g
Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate
1068977-07-0 95%
1g
$679 2023-02-03
Alichem
A089006447-1g
Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate
1068977-07-0 95%
1g
$676.00 2023-09-04
Chemenu
CM320874-1g
Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate
1068977-07-0 95%
1g
$577 2021-08-18

Additional information on Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate

Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate (CAS No. 1068977-07-0): A Comprehensive Overview

Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate, identified by its CAS number 1068977-07-0, is a significant compound in the field of pharmaceutical chemistry. This molecule, featuring a pyrimidine core with an ester functional group and a methoxy-substituted phenyl ring, has garnered attention due to its potential applications in drug discovery and medicinal chemistry.

The structural features of Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate make it a versatile intermediate in the synthesis of more complex pharmacophores. The presence of the pyrimidine ring is particularly noteworthy, as pyrimidines are a cornerstone of nucleoside analogs and have been extensively studied for their role in inhibiting various enzymes and biological pathways. Specifically, the 5-carboxylate moiety and the methoxy group on the phenyl ring contribute to the molecule's pharmacological properties, influencing its solubility, bioavailability, and interactions with biological targets.

In recent years, there has been a surge in research focusing on pyrimidine derivatives due to their broad spectrum of biological activities. Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate has been explored in several preclinical studies for its potential as an anti-inflammatory agent. Its ability to modulate inflammatory pathways has been linked to its interaction with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. Furthermore, its structural similarity to known antiviral and anticancer agents suggests that it may have therapeutic applications in these areas as well.

The synthesis of Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the condensation of malonic acid derivatives with urea or thiourea to form the pyrimidine core. Subsequent functionalization with a methoxy-substituted phenyl group via esterification or other coupling reactions yields the desired product. This synthetic route underscores the compound's importance as a building block in medicinal chemistry.

One of the most compelling aspects of Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate is its potential in drug development. Researchers have leveraged its structural framework to design novel compounds with enhanced pharmacological profiles. For instance, modifications to the methoxy group or the carboxylate moiety have been shown to significantly alter the compound's binding affinity and selectivity for target enzymes. These findings underscore the importance of fine-tuning molecular structure in optimizing drug candidates.

The pharmacokinetic properties of Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate have also been thoroughly investigated. Studies indicate that this compound exhibits moderate solubility in water and lipids, suggesting that it may be suitable for oral administration. Additionally, its metabolic stability has been assessed through in vitro studies, which reveal that it is susceptible to hydrolysis but remains stable under physiological conditions. These characteristics make it a promising candidate for further development into a therapeutic agent.

Recent advancements in computational chemistry have further enhanced our understanding of Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate's behavior. Molecular docking simulations have been used to predict its interactions with various biological targets, providing insights into its potential mechanisms of action. These simulations have identified key binding pockets on enzymes such as COX-2 and lipoxygenase, which are implicated in inflammation and pain signaling. This computational approach has accelerated the drug discovery process by allowing researchers to prioritize compounds based on their predicted efficacy.

The future directions for research on Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate are multifaceted. One area of focus is exploring its potential as an anti-cancer agent. Preliminary studies suggest that derivatives of this compound may inhibit kinases involved in tumor growth and progression. Additionally, researchers are investigating its role in neurodegenerative diseases, where pyrimidine-based compounds have shown promise in reducing oxidative stress and protecting neuronal cells.

In conclusion, Methyl 2-(4-methoxyphenyl)pyrimidine-5-carboxylate (CAS No. 1068977-07-0) is a compound of significant interest in pharmaceutical chemistry due to its structural versatility and potential therapeutic applications. Its role as an intermediate in drug synthesis, along with its pharmacological properties, makes it a valuable asset in ongoing research efforts aimed at developing novel treatments for various diseases.

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